molecular formula C20H15NO7 B14255089 5-(6,7-Dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid CAS No. 180386-83-8

5-(6,7-Dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid

Cat. No.: B14255089
CAS No.: 180386-83-8
M. Wt: 381.3 g/mol
InChI Key: RIRBRHSYPZRZKV-UHFFFAOYSA-N
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Description

5-(6,7-Dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid is a complex organic compound with a molecular formula of C20H15NO7 and a molecular weight of 381.34 g/mol . This compound is characterized by its unique structure, which includes a benzodioxole ring and an isoquinoline moiety, both of which are functionalized with methoxy groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 5-(6,7-Dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinoline derivative, followed by the introduction of the benzodioxole moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, as well as the use of large-scale reactors and purification techniques .

Chemical Reactions Analysis

5-(6,7-Dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

5-(6,7-Dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(6,7-Dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

5-(6,7-Dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid can be compared with other similar compounds, such as:

Properties

CAS No.

180386-83-8

Molecular Formula

C20H15NO7

Molecular Weight

381.3 g/mol

IUPAC Name

5-(6,7-dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid

InChI

InChI=1S/C20H15NO7/c1-25-14-7-10-5-6-21-17(12(10)8-15(14)26-2)18(22)11-3-4-13-19(28-9-27-13)16(11)20(23)24/h3-8H,9H2,1-2H3,(H,23,24)

InChI Key

RIRBRHSYPZRZKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2C(=O)C3=C(C4=C(C=C3)OCO4)C(=O)O)OC

Origin of Product

United States

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